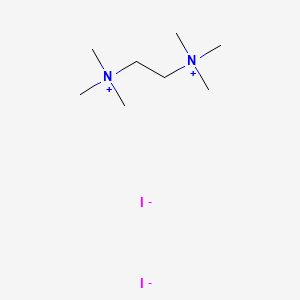
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is a quaternary ammonium compound It is characterized by the presence of six methyl groups attached to the nitrogen atoms of a 1,2-ethanediamine backbone, with two iodide ions serving as counterions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE typically involves the alkylation of 1,2-ethanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
H2NCH2CH2NH2+6CH3I→(CH3)3NCH2CH2N(CH3)3I2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess methyl iodide ensures complete alkylation of the amine groups. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium bromide in aqueous solution.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM chloride or bromide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use as a drug delivery agent due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism by which N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE exerts its effects involves its ability to interact with biological membranes and disrupt their integrity. The quaternary ammonium groups can interact with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Hexamethonium bromide
- N,N,N’,N’-Tetramethyl-1,2-ethanediamine
Uniqueness
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is unique due to its high degree of methylation, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its less methylated counterparts.
Propriétés
Numéro CAS |
10428-58-7 |
|---|---|
Formule moléculaire |
C8H22IN2+ |
Poids moléculaire |
273.18 g/mol |
Nom IUPAC |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;iodide |
InChI |
InChI=1S/C8H22N2.HI/c1-9(2,3)7-8-10(4,5)6;/h7-8H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
PEZSEUIEAZERJU-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CC[N+](C)(C)C.[I-] |
Pictogrammes |
Irritant |
Numéros CAS associés |
20828-82-4 (Parent) |
Synonymes |
dimethonium dimethonium diiodide dimethonium diiodide, C14-labeled ethane bis(trimethylammonium) bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















